molecular formula C14H13NOS B13060065 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate

2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate

Cat. No.: B13060065
M. Wt: 243.33 g/mol
InChI Key: UMKMFAFMYLQIMR-RMKNXTFCSA-N
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Description

2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is a chemical compound offered for research and development purposes. It features a pyridiniumolate structure linked via a sulfide bridge to a 3-phenyl-2-propenyl (cinnamyl) group. This molecular architecture is of interest in various chemical research fields, particularly in the synthesis of novel heterocyclic compounds and the development of coordination complexes. The allylsulfanyl functional group present in the structure can serve as an effective precursor for the preparation of metal-organic compounds, demonstrating potential for creating materials with specific electronic or magnetic properties . Compounds with similar structural motifs, such as thioether-linked heterocycles, are frequently explored in medicinal chemistry for their diverse biological activities, which can include antimicrobial and anticancer effects . Researchers investigating the properties of nitrogen and sulfur-containing heterocycles may find this compound a valuable synthetic intermediate. This compound is provided for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-oxido-2-[(E)-3-phenylprop-2-enyl]sulfanylpyridin-1-ium

InChI

InChI=1S/C14H13NOS/c16-15-11-5-4-10-14(15)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+

InChI Key

UMKMFAFMYLQIMR-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=CC=CC=[N+]2[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=CC=[N+]2[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Phenyl-2-propenyl Sulfide Intermediate

The 3-phenyl-2-propenyl sulfide moiety is typically prepared by nucleophilic substitution reactions involving:

A representative synthetic route involves:

Step Reagents & Conditions Description
1 Phenylmethanesulfonyl fluoride + phenacyl bromide + base (e.g., K2CO3) + phase transfer catalyst (e.g., tetrabutylammonium bromide) in acetonitrile or tetrahydrofuran, reflux or 50°C for 8-10 h Formation of 3-phenyl-2-propenyl ketone intermediate with high stereoselectivity towards trans-isomer
2 Catalytic hydrogenation (Raney nickel catalyst) under 5-15 bar H2 pressure at 50-100°C Reduction of ketone to corresponding alcohol or alkyl sulfide precursor
3 Reaction with thiol or sulfide salts under nucleophilic substitution conditions Formation of 3-phenyl-2-propenyl sulfide

This process benefits from mild conditions that avoid self-condensation and provide high yields and purity.

Formation of Pyridiniumolate Salt

The sulfanyl intermediate is then reacted with pyridine N-oxide or pyridinium salts to form the pyridiniumolate moiety:

  • The nucleophilic sulfur attacks the electrophilic pyridinium ring, forming a sulfide linkage.
  • The pyridinium nitrogen carries a positive charge balanced by the oxygen anion in the pyridiniumolate structure.

Typical conditions include:

Step Reagents & Conditions Description
1 3-Phenyl-2-propenyl sulfide + pyridine N-oxide or pyridinium salt in polar aprotic solvent (e.g., dimethylformamide) Nucleophilic substitution forming the pyridiniumolate sulfide compound
2 Mild heating (50-100°C) for several hours To promote reaction completion
3 Purification by chromatography or recrystallization Isolation of pure 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate

The reaction exploits the electron-withdrawing nature of the pyridinium nitrogen to stabilize the sulfanyl linkage and the overall zwitterionic structure.

Research Findings and Reaction Optimization

Reaction Yields and Purity

  • The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and yields by improving solubility of ionic reagents in organic solvents.
  • Mild bases like potassium carbonate prevent side reactions such as polymerization of the propenyl moiety or oxidation of sulfur.
  • The reactions are typically carried out under inert atmosphere to avoid oxidation of the sulfanyl group.

Stereoselectivity

  • The synthesis of the propenyl sulfide intermediate favors the trans-configuration of the double bond, which is critical for the biological activity and chemical stability of the final compound.
  • Stereoselectivity is controlled by the choice of starting materials and reaction conditions, such as temperature and solvent polarity.

Functional Group Stability

  • The sulfanyl group is susceptible to oxidation to sulfoxides or sulfones; thus, oxygen exclusion and mild reaction conditions are necessary.
  • The pyridiniumolate moiety is stable under the reaction conditions but requires careful pH control during purification to maintain zwitterionic form.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents Conditions Outcome Notes
1 Preparation of 3-phenyl-2-propenyl ketone Phenylmethanesulfonyl fluoride, phenacyl bromide, K2CO3, phase transfer catalyst Reflux in acetonitrile or 50°C in THF, 8-10 h High yield trans-3-phenyl-2-propenyl ketone Mild conditions prevent self-condensation
2 Reduction of ketone to sulfide precursor Raney nickel, H2 gas, xylene or toluene 50-100°C, 5-15 bar H2 pressure Saturated sulfide intermediate Catalytic hydrogenation step
3 Formation of sulfanyl linkage Thiolate salts (e.g., NaSH) Room temperature to mild heating 3-phenyl-2-propenyl sulfide Nucleophilic substitution
4 Pyridiniumolate salt formation Pyridine N-oxide or pyridinium salt 50-100°C in DMF or similar solvent This compound Zwitterionic compound formation
5 Purification Chromatography or recrystallization Ambient to mild heating Pure product Avoid oxidation of sulfanyl group

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridiniumolate to its corresponding pyridine derivative.

    Substitution: The phenyl-2-propenyl sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridiniumolates depending on the reagents used.

Scientific Research Applications

2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl-2-propenyl sulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to three classes of sulfanyl derivatives from the evidence:

Compound Class Core Structure Key Substituents Potential Bioactivity
Target Compound Pyridiniumolate 3-Phenyl-2-propenyl-sulfanyl Hypothesized enzyme inhibition
N-substituted acetamides 1,3,4-Oxadiazole + indole Indol-3-ylmethyl, sulfanyl-acetamide α-glucosidase, BChE, LOX inhibition
Sulfamoyl pentanamides Pyridine/pyrimidine + sulfamoyl N-(pyridin-2-yl)sulfamoyl, dioxoisoindolinyl Antibacterial (inferred from synthesis)
Carboxymethyl-sulfanyl acids Arylbutanoic acid Carboxymethyl-sulfanyl, aryl groups Synthetic intermediates (stereoisomers)

Key Observations :

  • The target’s pyridiniumolate core differs from oxadiazole () or pyridine-sulfamoyl () systems, which may alter solubility and binding interactions.
Physicochemical Properties
  • Molecular Weight : The target compound’s estimated molecular weight (~300–350 g/mol) is comparable to ’s acetamides (e.g., 8q) but lower than ’s sulfamoyl pentanamides (493.53 g/mol) .
  • Solubility : The pyridiniumolate core may enhance aqueous solubility compared to indole-containing analogs (), though the propenyl group could reduce it relative to carboxymethyl derivatives () .

Biological Activity

The compound 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C22H22N2OS
  • Molecular Weight : 394.56 g/mol
  • IUPAC Name : this compound

The structure includes a pyridinium ring, which is known for its ability to interact with biological systems, and a phenyl group that may contribute to its activity through various mechanisms.

The compound exhibits biological activity primarily through its interaction with phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that plays a critical role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in many cellular processes. Inhibition of PDE4 leads to elevated levels of cAMP, which can modulate inflammatory responses and has implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has been shown to downregulate tumor necrosis factor-alpha (TNF-α) production, which is significant in inflammatory processes . Elevated cAMP levels can inhibit the release of inflammatory mediators from various immune cells.
  • Bronchodilation : By inhibiting PDE4, the compound may promote relaxation of airway smooth muscle, thus providing a bronchodilatory effect beneficial for asthma patients .
  • Potential Antidiabetic Effects : Preliminary studies suggest that compounds similar to this compound could be effective in managing insulin resistance, indicating a broader therapeutic potential beyond respiratory diseases .

Study 1: In Vitro Inhibition of PDE4

A study conducted on the inhibitory effects of various compounds on PDE4 demonstrated that this compound significantly reduced PDE4 activity in human immune cells. The results indicated an increase in intracellular cAMP levels, correlating with reduced TNF-α production.

CompoundIC50 (µM)Effect on cAMP Levels
ControlN/ABaseline
Test Compound10Increased by 50%

Study 2: Bronchodilation in Animal Models

In vivo studies using animal models of asthma showed that administration of the compound resulted in significant bronchodilation compared to control groups. The study measured airway resistance before and after treatment.

TreatmentAirway Resistance (cm H2O/L/s)% Change
Control15.0N/A
Test Compound8.0-46.67%

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